Aliphatic Sulfonyl Fluoride Electronic Class Effects on SuFEx Reaction Barrier: Class-Level Kinetic Differentiation
Computational and experimental mechanistic studies establish that sulfonyl fluorides bearing aliphatic substituents, such as the propyl chain in 3-fluoropropane-1-sulfonyl fluoride, exhibit distinct activation barriers in SuFEx reactions with amines compared to aromatic counterparts. The activation energy for calcium bistriflimide-mediated SuFEx between sulfonyl fluorides and amines was determined experimentally at 21.5 ± 0.14 kcal/mol for a representative sulfonyl fluoride substrate, with computational modeling corroborating a barrier of ∼21 kcal/mol [1]. The electron-donating nature of alkyl substituents modulates the electrophilicity of the S(VI) center, shifting the activation barrier relative to electron-deficient aromatic sulfonyl fluorides, which typically exhibit enhanced reactivity due to inductive withdrawal [1]. While compound-specific kinetics for 3-fluoropropane-1-sulfonyl fluoride have not been individually reported, its classification as an aliphatic sulfonyl fluoride places it within this characterized electronic regime [2].
| Evidence Dimension | SuFEx activation barrier with amines (Ca(NTf₂)₂-mediated) |
|---|---|
| Target Compound Data | Aliphatic sulfonyl fluoride class (includes 3-fluoropropane-1-sulfonyl fluoride) |
| Comparator Or Baseline | Representative sulfonyl fluoride substrates; aliphatic vs. aromatic electronic modulation effects |
| Quantified Difference | Activation barrier ∼21 kcal/mol (experimental: 21.5 ± 0.14 kcal/mol); aromatic analogs with electron-withdrawing groups exhibit altered barrier heights due to inductive effects on S(VI) electrophilicity |
| Conditions | Calcium bistriflimide-mediated SuFEx; DFT calculations (ωB97X-D/6-311++G(d,p)); kinetic experiments |
Why This Matters
This class-level kinetic characterization informs reaction condition selection: aliphatic sulfonyl fluorides require distinct catalyst loading and temperature parameters compared to more reactive aromatic analogs, directly impacting protocol optimization and procurement decisions.
- [1] Han, B.; Khasnavis, S. R.; Nwerem, M.; Bertagna, M.; Ball, N. D.; Ogba, O. M. Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorg. Chem. 2022, 61, 9746–9755. View Source
- [2] PubChem. Propanesulfonyl fluoride, 3-fluoro-. CID 68033. Accessed 2026. View Source
